molecular formula C25H23BrN2O2 B2877017 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533875-26-2

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2877017
CAS RN: 533875-26-2
M. Wt: 463.375
InChI Key: OPGHPAXVARBOOH-UHFFFAOYSA-N
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Description

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Benzodiazepines, including derivatives similar to the specified compound, are significant in the pharmaceutical industry due to their diverse biological activities such as anticonvulsant, anxiolytic, sedative, and hypnotic properties. Research efforts have been dedicated to developing efficient synthetic strategies for these compounds, highlighting their importance in drug design and synthesis. The review by Teli et al. (2023) emphasizes systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, which could be relevant for synthesizing the specified compound, given its structural similarity to these classes (Teli et al., 2023).

Biological Activities and Pharmacological Applications

The pharmacological profile of benzothiazepine derivatives, closely related to benzodiazepines, exhibits a wide range of biological activities, including tranquilizing, antidepressant, and antihypertensive effects. Although not directly mentioning the specified compound, this insight into benzothiazepines by Dighe et al. (2015) provides a foundation for understanding the potential therapeutic applications of structurally related benzodiazepines, suggesting that further research into specific derivatives could unveil new pharmacological applications (Dighe et al., 2015).

Environmental Impact and Fate

The environmental occurrence, fate, and transformation of benzodiazepines have been studied to assess their persistence and behavior in aquatic environments. Kosjek et al. (2012) explore the occurrence and removal efficiencies of benzodiazepines in water treatment processes, indicating the challenges associated with mitigating their environmental impact. This research is crucial for understanding how derivatives of benzodiazepines, including the specified compound, might behave in natural and engineered ecosystems (Kosjek et al., 2012).

properties

IUPAC Name

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2/c1-2-20(17-9-5-3-6-10-17)25(30)28-16-23(29)27-22-14-13-19(26)15-21(22)24(28)18-11-7-4-8-12-18/h3-15,20,24H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGHPAXVARBOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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